molecular formula C9H16ClNO2 B8325693 chloromethyl N-cyclohexyl-N-methylcarbamate

chloromethyl N-cyclohexyl-N-methylcarbamate

Cat. No. B8325693
M. Wt: 205.68 g/mol
InChI Key: OUQRTFRPVGWFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344154B2

Procedure details

A solution (44 ml) of 4.39 ml of N-methylcyclo-N-hexylamine and 5.44 ml of triethylamine in toluene was added dropwise to 27 ml of a solution of 2.67 ml of chloromethyl chloroformate in toluene over a period of 5 min while cooling in an ice bath, and the mixture was stirred at room temperature for 17 hr. 1 N hydrochloric acid (60 ml) was added thereto, followed by separation. The organic layer was then washed with 60 ml of a 5% aqueous sodium hydrogencarbonate solution and 60 ml of 20% brine, was dried over anhydrous magnesium sulfate, and was filtered, and the solvent was removed by distillation under the reduced pressure to give 5.76 g of chloromethyl N-cyclohexyl-N-methylcarbamate.
[Compound]
Name
N-methylcyclo-N-hexylamine
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.Cl[C:9]([O:11][CH2:12][Cl:13])=[O:10].Cl.[C:15]1(C)[CH:20]=CC=[CH:17][CH:16]=1>>[CH:6]1([N:3]([CH3:4])[C:9](=[O:10])[O:11][CH2:12][Cl:13])[CH2:7][CH2:17][CH2:16][CH2:15][CH2:20]1

Inputs

Step One
Name
N-methylcyclo-N-hexylamine
Quantity
44 mL
Type
reactant
Smiles
Name
Quantity
5.44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
27 mL
Type
reactant
Smiles
Name
Quantity
2.67 mL
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
followed by separation
WASH
Type
WASH
Details
The organic layer was then washed with 60 ml of a 5% aqueous sodium hydrogencarbonate solution and 60 ml of 20% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(CCCCC1)N(C(OCCl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.